molecular formula C30H46O4 B12379978 Nimbocinone

Nimbocinone

Cat. No.: B12379978
M. Wt: 470.7 g/mol
InChI Key: AIPJHGJDKFLPMI-WRAQZVPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nimbocinone involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of specific triterpenoid precursors under controlled conditions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale extraction from neem tree parts, followed by purification processes. The extraction involves using solvents like ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .

Chemical Reactions Analysis

Types of Reactions

Nimbocinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

Scientific Research Applications

Mechanism of Action

Nimbocinone exerts its effects through various molecular targets and pathways. It has been shown to interact with specific enzymes and receptors involved in metabolic and inflammatory pathways. For example, its antidiabetic activity is attributed to its ability to modulate glucose metabolism and insulin signaling pathways .

Comparison with Similar Compounds

Nimbocinone is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its distinct antidiabetic activity and potential therapeutic applications in various diseases .

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(5R,9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H46O4/c1-18(16-31)26(33)23-15-19(17-34-23)20-9-13-30(6)22-7-8-24-27(2,3)25(32)11-12-28(24,4)21(22)10-14-29(20,30)5/h7,17-18,20-21,23-24,26,31,33H,8-16H2,1-6H3/t18-,20-,21-,23+,24-,26+,28+,29-,30+/m0/s1

InChI Key

AIPJHGJDKFLPMI-WRAQZVPNSA-N

Isomeric SMILES

C[C@@H](CO)[C@H]([C@H]1CC(=CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)O

Canonical SMILES

CC(CO)C(C1CC(=CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)O

Origin of Product

United States

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